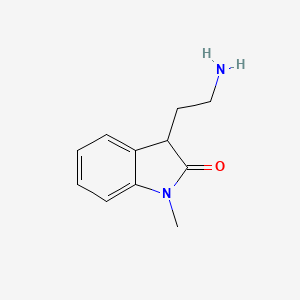
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally related to tryptamine, serotonin, and melatonin, which are important neurotransmitters and hormones in the human body .
Preparation Methods
The synthesis of 3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with ethylene diamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity .
Chemical Reactions Analysis
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The amino and indole groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors in the brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . This interaction influences various physiological processes, including mood regulation, gastrointestinal motility, and neuroplasticity .
Comparison with Similar Compounds
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is structurally similar to several other compounds, including:
Tryptamine: An important neurotransmitter with a similar indole structure.
Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.
Melatonin: A hormone that regulates sleep-wake cycles.
Psilocin: A psychedelic compound with similar structural features. The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.
Properties
CAS No. |
109943-70-6 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)9(6-7-12)11(13)14/h2-5,9H,6-7,12H2,1H3 |
InChI Key |
VATRUKMROZDIMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


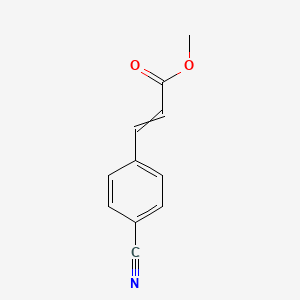
![2-[(3-Fluorophenoxy)methyl]oxirane](/img/structure/B8810071.png)
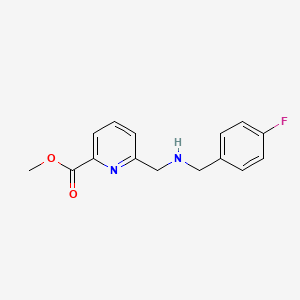

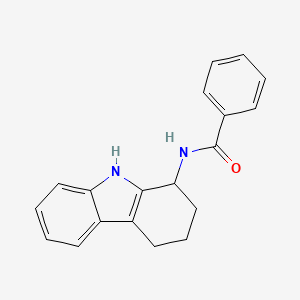




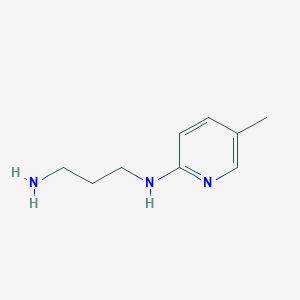
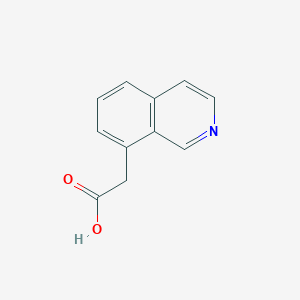
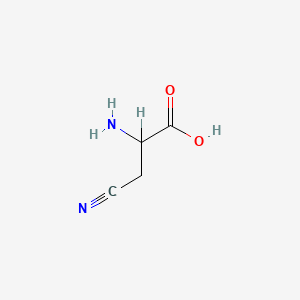
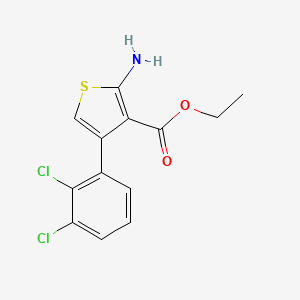
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
